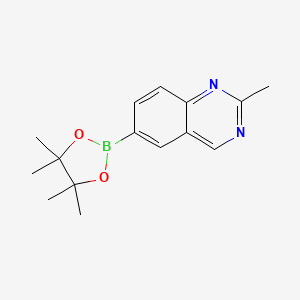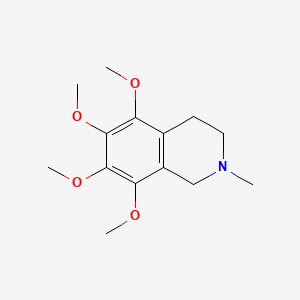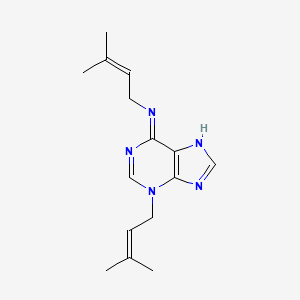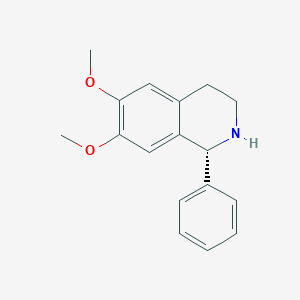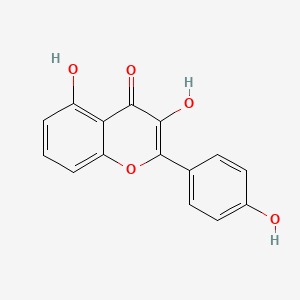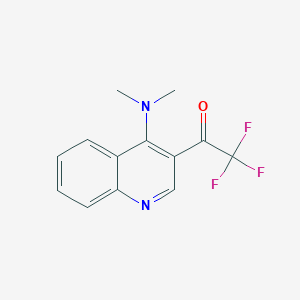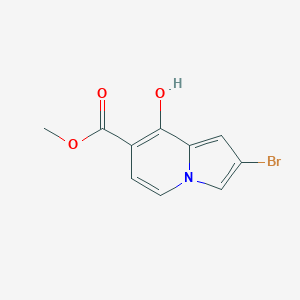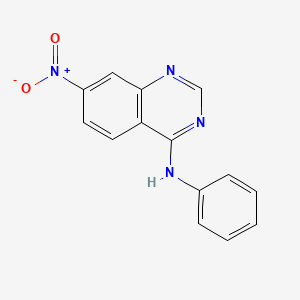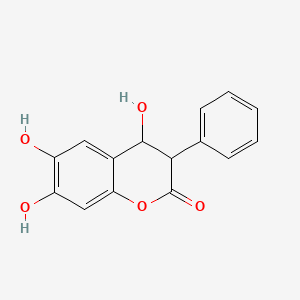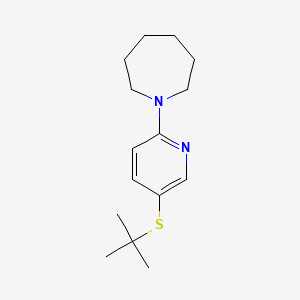![molecular formula C14H22O3Si B11850217 3-{[tert-Butyl(dimethyl)silyl]oxy}-4-methylbenzoic acid CAS No. 135865-51-9](/img/structure/B11850217.png)
3-{[tert-Butyl(dimethyl)silyl]oxy}-4-methylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((tert-Butyldimethylsilyl)oxy)-4-methylbenzoic acid is an organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to a benzoic acid derivative. This compound is often used in organic synthesis due to its stability and reactivity, particularly in the protection of hydroxyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((tert-Butyldimethylsilyl)oxy)-4-methylbenzoic acid typically involves the protection of the hydroxyl group of 4-methylbenzoic acid using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature. The general reaction scheme is as follows:
- Dissolve 4-methylbenzoic acid in DMF.
- Add TBDMS-Cl and imidazole to the solution.
- Stir the reaction mixture at room temperature until the reaction is complete.
- Purify the product by standard workup procedures, such as extraction and recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of 3-((tert-Butyldimethylsilyl)oxy)-4-methylbenzoic acid can be scaled up using flow microreactor systems. These systems allow for continuous production, which is more efficient and sustainable compared to batch processes .
Chemical Reactions Analysis
Types of Reactions
3-((tert-Butyldimethylsilyl)oxy)-4-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction can be achieved using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The TBDMS group can be substituted by other groups using nucleophiles such as fluoride ions (e.g., tetra-n-butylammonium fluoride, TBAF).
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous solution or CrO₃ in pyridine.
Reduction: LiAlH₄ in ether or NaBH₄ in methanol.
Substitution: TBAF in tetrahydrofuran (THF) at room temperature.
Major Products
Oxidation: The major product is typically the corresponding carboxylic acid or ketone.
Reduction: The major product is the corresponding alcohol.
Substitution: The major product is the deprotected alcohol.
Scientific Research Applications
3-((tert-Butyldimethylsilyl)oxy)-4-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functionalities in multi-step organic syntheses.
Biology: Employed in the synthesis of biologically active molecules where protection of hydroxyl groups is necessary.
Medicine: Utilized in the development of pharmaceuticals where selective protection and deprotection of functional groups are required.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of 3-((tert-Butyldimethylsilyl)oxy)-4-methylbenzoic acid primarily involves the protection of hydroxyl groups. The TBDMS group provides steric hindrance, which prevents unwanted reactions at the hydroxyl site. The protection is achieved through the formation of a stable silyl ether linkage. The deprotection mechanism involves the nucleophilic attack of fluoride ions on the silicon atom, leading to the cleavage of the silyl ether bond and release of the free hydroxyl group .
Comparison with Similar Compounds
Similar Compounds
- 3-((tert-Butyldimethylsilyl)oxy)propanal
- 3-((tert-Butyldimethylsilyl)oxy)phenylboronic acid
- tert-Butyldimethylsilyloxyacetaldehyde
Uniqueness
3-((tert-Butyldimethylsilyl)oxy)-4-methylbenzoic acid is unique due to its specific structure, which combines the stability of the TBDMS protecting group with the reactivity of the benzoic acid derivative. This combination allows for selective protection and deprotection in complex organic syntheses, making it a valuable tool in both academic and industrial research .
Properties
CAS No. |
135865-51-9 |
|---|---|
Molecular Formula |
C14H22O3Si |
Molecular Weight |
266.41 g/mol |
IUPAC Name |
3-[tert-butyl(dimethyl)silyl]oxy-4-methylbenzoic acid |
InChI |
InChI=1S/C14H22O3Si/c1-10-7-8-11(13(15)16)9-12(10)17-18(5,6)14(2,3)4/h7-9H,1-6H3,(H,15,16) |
InChI Key |
WRZDEBLTLHCNIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


